Nicotyrine

Descripción

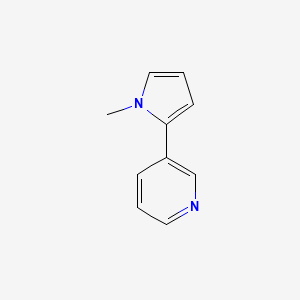

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFOJXFXERAMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075048 | |

| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-19-4 | |

| Record name | Nicotyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Nicotyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of Nicotyrine in Tobacco Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotyrine, a minor alkaloid in tobacco products, originates from the chemical transformation of nicotine. Its presence and formation are of significant interest due to its potential to inhibit nicotine metabolism, thereby influencing the user's exposure to and dependence on nicotine. This technical guide provides a comprehensive overview of the origins of this compound, detailing its formation pathways in various tobacco products, from the tobacco leaf to the aerosol. Quantitative data on this compound levels are summarized, and detailed experimental protocols for its synthesis and the study of its metabolic effects are provided. Furthermore, key chemical and biological pathways are visualized to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a pyridine alkaloid structurally related to nicotine, from which it is primarily derived through dehydrogenation or oxidation.[1] While present in tobacco leaves in trace amounts, its concentration can increase significantly during the curing, processing, and combustion or aerosolization of tobacco.[2][3] The significance of this compound lies in its ability to inhibit cytochrome P450 enzymes, particularly CYP2A6, which is the primary enzyme responsible for nicotine metabolism in humans.[1][4] By inhibiting this enzyme, this compound can slow the clearance of nicotine, potentially leading to higher and more sustained plasma nicotine levels. This interaction has implications for tobacco dependence, smoking cessation therapies, and the overall toxicological profile of tobacco products.

Formation Pathways of this compound

The formation of this compound from nicotine is a multi-faceted process influenced by factors such as temperature, oxygen exposure, and the presence of catalysts.

In Tobacco Leaves and During Curing

This compound is found in fresh tobacco leaves, albeit at very low concentrations.[5] The curing process, which involves drying the tobacco leaves, can lead to chemical transformations of various alkaloids. While the focus of many studies is on the changes in nicotine and nornicotine content, the conditions of curing, particularly flue-curing which involves elevated temperatures (35-75°C), can contribute to the degradation of nicotine and the potential formation of this compound.[2][6][7] However, specific quantitative data on the increase of this compound during different curing methods remains an area for further research. Microorganisms present on tobacco leaves can also play a role in the degradation of nitrogenous compounds like nicotine during the aging process, which could contribute to this compound formation.[3]

During Combustion (Conventional Cigarettes)

The high temperatures associated with the combustion of conventional cigarettes (around 900°C) are generally not favorable for the formation of this compound. Pyrolysis at such high temperatures leads to more extensive degradation of nicotine into other compounds.

During Aerosolization (E-Cigarettes)

Electronic cigarettes, which operate at lower temperatures (200-300°C) than conventional cigarettes, provide a more favorable environment for the dehydrogenation of nicotine to this compound.[8] This results in significantly higher levels of this compound in e-cigarette aerosols compared to cigarette smoke. The formation of this compound in e-cigarettes is influenced by several factors:

-

E-liquid Composition: The ratio of propylene glycol (PG) to vegetable glycerin (VG) in the e-liquid can affect the vaporization temperature and thus this compound formation.

-

Device Power and Temperature: Higher power settings on vaping devices lead to higher coil temperatures, which can increase the rate of this compound formation.

-

Vaping Topography: Longer puff durations and larger puff volumes result in greater exposure of the e-liquid to the heated coil, leading to increased this compound generation.[8]

Chemical Synthesis

This compound can be synthesized in the laboratory from nicotine through catalytic dehydrogenation. This process typically involves heating nicotine in the presence of a metal catalyst.[1][8]

Quantitative Data on this compound Levels

The concentration of this compound varies significantly across different tobacco products. The following tables summarize available quantitative data.

| Product Type | Nicotine Concentration (mg/g or mg/mL) | This compound Concentration/Ratio | Reference |

| Cigarettes (Filler) | 19.2 mg/g (mean) | Data not consistently reported | [9] |

| Cigars (Large, Filler) | 15.4 mg/g (mean) | Data not consistently reported | [9] |

| Smokeless Tobacco (Moist Snuff) | 3.37 - 11.04 mg/g | Data not consistently reported | [10] |

Table 1: Nicotine and this compound Levels in Traditional Tobacco Products. Note: Specific quantitative data for this compound in these products is limited in the available literature.

| E-liquid/Vaping Parameter | Nicotine Level | This compound Emission/Ratio | Reference |

| E-liquid Base | - | VG-based liquids produce more this compound than PG-based. | [8] |

| Device Power (Low vs. High) | - | Higher power increases this compound emission. | [8] |

| Puff Duration (Short vs. Long) | - | Longer puffs increase this compound emission. | [8] |

| Puff Volume (Small vs. Large) | - | Larger puffs increase this compound emission. | [8] |

Table 2: Factors Influencing this compound Emission in E-Cigarettes.

Experimental Protocols

Synthesis of this compound via Catalytic Dehydrogenation of Nicotine

This protocol is adapted from the method described by Shibagaki et al. (1988).[8]

Materials:

-

Nicotine

-

Palladium catalyst supported on hydrous zirconium oxide

-

Flow reactor with a fixed-bed catalyst system

-

Nitrogen gas (carrier gas)

-

Apparatus for product collection and analysis (e.g., GC-MS)

Procedure:

-

Prepare the palladium catalyst on a hydrous zirconium oxide support.

-

Pack the catalyst into the flow reactor.

-

Heat the reactor to the desired temperature (e.g., 300°C).

-

Introduce a continuous flow of nitrogen gas as the carrier.

-

Feed nicotine into the reactor at a controlled rate (e.g., 1 mmol/hr).

-

The dehydrogenation reaction occurs as the nicotine passes over the heated catalyst.

-

Collect the products exiting the reactor.

-

Analyze the product mixture using GC-MS to determine the yield and selectivity of this compound.

Note: The reaction temperature is a critical parameter. At 300°C, the selective production of this compound is favored, while higher temperatures may lead to increased formation of by-products and polymerization.[8]

In Vitro Assay for CYP2A6 Inhibition by this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP2A6 activity using a fluorescent probe substrate.[11]

Materials:

-

Recombinant human CYP2A6 enzyme

-

Coumarin (fluorescent substrate)

-

7-hydroxycoumarin (fluorescent product standard)

-

This compound (test inhibitor)

-

Tranylcypromine (positive control inhibitor)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and tranylcypromine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitors in the assay buffer.

-

Prepare a stock solution of coumarin in the assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, add the different concentrations of this compound, the positive control, and a solvent control.

-

Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.

-

-

Incubation and Reaction Initiation:

-

Add the master mix to each well and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding coumarin to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence of the product (7-hydroxycoumarin) over time (kinetic reading) at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Calculate the percent inhibition for each concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizing the Pathways

Chemical Transformation of Nicotine to this compound

The dehydrogenation of nicotine to form this compound involves the removal of two hydrogen atoms from the pyrrolidine ring, resulting in the formation of a pyrrole ring.

Nicotine Metabolism by CYP2A6 and Inhibition by this compound

This diagram illustrates the primary metabolic pathway of nicotine and the inhibitory effect of this compound.

Conclusion

This compound is a nicotine-derived alkaloid whose formation is significantly enhanced by the conditions present in electronic cigarettes. Its role as an inhibitor of the primary nicotine-metabolizing enzyme, CYP2A6, highlights its importance in understanding the pharmacology and toxicology of tobacco products. Further research is warranted to fully elucidate the levels of this compound in a broader range of traditional tobacco products and to understand the long-term health implications of exposure to this compound, particularly in the context of dual use of combustible and electronic tobacco products. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dynamic changes in physiological and biochemical properties of flue-cured tobacco of different leaf ages during flue-curing and their effects on yield and quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in microbial composition during flue-cured tobacco aging and their effects on chemical composition: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and biochemical changes during the flue-curing of tobacco | CORESTA [coresta.org]

- 7. ptmitraayu.com [ptmitraayu.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Surveillance of Nicotine and pH in Cigarette and Cigar Filler - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Nicotine, pH, and Moisture Content of Six U.S. Commercial Moist Snuff Products -- Florida, January-February 1999 [cdc.gov]

- 11. benchchem.com [benchchem.com]

The Transformation of Nicotine: An In-depth Technical Guide to Nicotyrine Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data related to the formation of nicotyrine from the oxidation of nicotine. This compound, a minor alkaloid found in tobacco and increasingly in e-cigarette aerosols, is of significant interest due to its potential physiological effects, including the inhibition of nicotine metabolism. Understanding the pathways of its formation is crucial for research in drug development, toxicology, and tobacco product analysis.

Core Mechanisms of this compound Formation

This compound is primarily formed from nicotine through dehydrogenation, a type of oxidation reaction that involves the removal of hydrogen atoms from the pyrrolidine ring of the nicotine molecule. This transformation can be initiated through several mechanisms, including thermal decomposition, chemical oxidation, and photocatalysis.

1.1. Thermal Dehydrogenation:

At elevated temperatures, typically between 200°C and 400°C, nicotine can undergo thermal dehydrogenation to form this compound.[1] This process is particularly relevant in the context of electronic cigarettes, where the heating coil aerosolizes the e-liquid containing nicotine.[1] The efficiency of this conversion is temperature-dependent, with yields decreasing significantly above 400°C.[1]

1.2. Chemical Oxidation:

Various chemical oxidants can facilitate the conversion of nicotine to this compound. This can occur through autoxidation upon exposure to air, or more efficiently with the use of specific reagents.

-

Autoxidation: The gradual oxidation of nicotine in the presence of air can lead to the formation of this compound.[2] This is a common process observed during the storage of nicotine-containing solutions, such as e-liquids.[1]

-

Catalytic Dehydrogenation: The use of catalysts can significantly enhance the rate and yield of this compound formation. Manganese dioxide (MnO₂) is a commonly used and effective catalyst for this purpose.[3] Other catalysts that have been explored include palladium, platinum, and vanadium pentoxide.

1.3. Free Radical-Mediated Oxidation:

The oxidation of nicotine can also proceed through a free-radical mechanism. This can be initiated by processes that generate reactive oxygen species (ROS), such as the Fenton reaction (Fe²⁺ + H₂O₂).[4] In this mechanism, hydroxyl radicals (•OH) can abstract hydrogen atoms from the nicotine molecule, leading to the formation of a nicotine radical cation, which can then be converted to this compound.[5] Electron spin resonance (ESR) spin-trapping techniques have been employed to detect and identify the free radicals involved in nicotine oxidation.[6]

1.4. Photocatalytic Oxidation:

In the presence of a photocatalyst, such as titanium dioxide (TiO₂), and a light source, nicotine can be oxidized. This process also involves the generation of reactive oxygen species that drive the degradation of nicotine to various products, including this compound.[5]

Quantitative Data on this compound Formation

The yield and rate of this compound formation are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Yields of this compound from Nicotine Oxidation under Various Conditions

| Oxidation Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted Dehydrogenation | MnO₂ | - | - | - | ~75 | [3][5] |

| Conventional Dehydrogenation | MnO₂ | Xylene | Reflux | - | Lower than microwave | [5] |

| Thermal Decomposition (E-cigarette) | None | PG/VG | 200-400 | - | Varies | [1] |

| Catalytic Vapor Phase Oxidation | Vanadium Oxide | - | 350-450 | - | Good yields |

Table 2: Kinetic Data for Nicotine Oxidation

| Reaction | Oxidant | Conditions | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Nicotine Pyrolysis (ES1 Cigarette) | - | 673 K | - | 0.31 s⁻¹ | 108.85 kJ/mol | [7] |

| Nicotine Pyrolysis (SM1 Cigarette) | - | 673 K | - | 0.74 s⁻¹ | 136.52 kJ/mol | [7] |

| Nicotine Oxidation | Permanganate | Acidic | First-order in [Permanganate], Fractional-order in [Nicotine] | - | - | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation of this compound from nicotine.

3.1. Protocol for Microwave-Assisted Synthesis of β-Nicotyrine using MnO₂

This protocol is based on the efficient synthesis of β-nicotyrine from the dehydrogenation of S-(-)-nicotine over manganese dioxide with microwave irradiation.[3][5]

-

Materials:

-

S-(-)-Nicotine

-

Manganese dioxide (MnO₂)

-

Microwave reactor

-

Appropriate reaction vessel for microwave synthesis

-

Solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Instrumentation for product analysis (e.g., GC-MS, HPLC)

-

-

Procedure:

-

In a suitable microwave reaction vessel, combine S-(-)-nicotine and manganese dioxide. The optimal molar ratio of nicotine to MnO₂ should be determined empirically, but a starting point of 1:5 to 1:10 (nicotine:MnO₂) is suggested.

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves. The power and duration of irradiation will depend on the specific microwave reactor used and should be optimized to maximize the yield of this compound while minimizing the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product from the reaction mixture using a suitable organic solvent, such as dichloromethane.

-

Filter the extract to remove the solid MnO₂.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product, if necessary, using techniques such as column chromatography or distillation.

-

Characterize the final product and determine the yield using analytical methods like GC-MS, ¹H NMR, and ¹³C NMR.

-

3.2. Protocol for Forced Degradation Study of Nicotine

Forced degradation studies are essential for understanding the stability of nicotine and identifying its degradation products, including this compound, under various stress conditions.[10][11]

-

Materials:

-

Nicotine standard solution

-

Hydrochloric acid (HCl) solution (for acid hydrolysis)

-

Sodium hydroxide (NaOH) solution (for base hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)

-

Water bath or oven (for thermal degradation)

-

UV light source (for photolytic degradation)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

pH meter

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of nicotine of a known concentration in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

To an aliquot of the nicotine stock solution, add an equal volume of an HCl solution (e.g., 0.1 M or 1 M).

-

Heat the mixture in a water bath at a controlled temperature (e.g., 60°C or 80°C) for a specified period.

-

Withdraw samples at different time points, neutralize them with a suitable base (e.g., NaOH), and dilute with the mobile phase before HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the nicotine stock solution, add an equal volume of an NaOH solution (e.g., 0.1 M or 1 M).

-

Heat the mixture in a water bath at a controlled temperature for a specified period.

-

Withdraw samples at different time points, neutralize them with a suitable acid (e.g., HCl), and dilute with the mobile phase before HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the nicotine stock solution, add a solution of H₂O₂ (e.g., 3% or 30%).

-

Keep the mixture at room temperature or a controlled elevated temperature for a specified period.

-

Withdraw samples at different time points and dilute with the mobile phase before HPLC analysis.

-

-

Thermal Degradation:

-

Place an aliquot of the nicotine stock solution in a tightly sealed container and heat it in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period.

-

Withdraw samples at different time points, allow them to cool to room temperature, and dilute with the mobile phase before HPLC analysis.

-

-

Photolytic Degradation:

-

Expose an aliquot of the nicotine stock solution in a photostable container to a UV light source of a specific wavelength for a defined period.

-

Withdraw samples at different time points and dilute with the mobile phase before HPLC analysis. A control sample should be kept in the dark under the same conditions.

-

-

Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method to separate and quantify nicotine and its degradation products, including this compound.

-

3.3. Protocol for Nicotine Oxidation using Fenton's Reagent

This protocol describes the use of Fenton's reagent to generate hydroxyl radicals for studying the free-radical mediated oxidation of nicotine.[4]

-

Materials:

-

Nicotine solution

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Buffer solution (e.g., sodium acetate, pH 5.6)

-

LC-MS/MS system for product analysis

-

-

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing nicotine at the desired concentration in the buffer.

-

Initiation of Reaction: To initiate the Fenton reaction, add the ferrous sulfate solution followed by the hydrogen peroxide solution to the nicotine solution. The final concentrations of the reactants should be carefully controlled. For example, a reaction mixture could contain 200 ppb nicotine, 0.5 mM FeSO₄, and 0.135% H₂O₂.[4]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The oxidation of nicotine will begin immediately upon the addition of the Fenton reagents.

-

Sample Analysis: At various time points, withdraw aliquots of the reaction mixture and analyze them directly using an online monitoring system like LC-MS/MS to identify and quantify the oxidation products.[4] This allows for the real-time observation of the formation of intermediates and final products.

-

Visualization of Pathways and Workflows

4.1. Chemical Pathways

Caption: Overview of major pathways for this compound formation.

4.2. Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of nicotine.

4.3. Experimental Workflow: Microwave-Assisted Synthesis

References

- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coresta.org [coresta.org]

- 3. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Semantic Scholar [semanticscholar.org]

- 4. Online Monitoring Oxidative Products and Metabolites of Nicotine by Free Radicals Generation with Fenton Reaction in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electron-spin resonance study of mainstream and sidestream cigarette smoke: nature of the free radicals in gas-phase smoke and in cigarette tar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic modeling of nicotine in mainstream cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Alpha-Nicotyrine and Beta-Nicotyrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the biological activities of two positional isomers, alpha-nicotyrine and beta-nicotyrine. These minor tobacco alkaloids are structurally related to nicotine but exhibit distinct pharmacological profiles. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds for research and drug development purposes.

Introduction to Nicotyrine Isomers

Alpha-nicotyrine and beta-nicotyrine are positional isomers with the chemical formula C₁₀H₁₀N₂.[1] They are formed from the oxidation and dehydrogenation of nicotine and can be found in tobacco products and e-liquids.[1] While structurally similar, their differing placement of the pyridine ring relative to the pyrrole ring results in distinct interactions with biological targets. The majority of current research has focused on beta-nicotyrine, revealing its significant role as an inhibitor of key metabolic enzymes. In contrast, the biological activity of alpha-nicotyrine remains largely uncharacterized, presenting a notable gap in the scientific literature.

Biological Activity of Beta-Nicotyrine

Beta-nicotyrine has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are the primary enzymes responsible for the metabolism of nicotine in humans.[2] It also interacts with nicotinic acetylcholine receptors (nAChRs), though with a lower affinity than nicotine.

Inhibition of Cytochrome P450 Enzymes

Beta-nicotyrine demonstrates significant inhibitory activity against CYP2A6 and CYP2A13. This inhibition can alter the pharmacokinetics of nicotine and other substrates of these enzymes.[2]

| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |

| CYP2A6 | Beta-Nicotyrine | 1.07 µM | Mechanism-based |

| CYP2A13 | Beta-Nicotyrine | 0.17 µM | Competitive |

Table 1: Quantitative data on the inhibition of CYP2A6 and CYP2A13 by beta-nicotyrine.[2]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Beta-nicotyrine also binds to neuronal nAChRs, which are the primary targets of nicotine in the central nervous system. Its affinity is most characterized for the α4β2 subtype.

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) |

| α4β2 nAChR | Beta-Nicotyrine | 103.9 nM |

Table 2: Binding affinity of beta-nicotyrine to the human α4β2 nicotinic acetylcholine receptor.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist, such as nicotine or to a lesser extent beta-nicotyrine, to the nAChR initiates a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway.

Biological Activity of Alpha-Nicotyrine

There is a significant lack of published research on the specific biological activities of alpha-nicotyrine. While some older studies suggest that, like its beta isomer, it may inhibit the in vivo metabolism of nicotine, there is a notable absence of quantitative data, such as Kᵢ values for CYP enzyme inhibition or binding affinities for nAChRs.[3] This data deficiency prevents a direct and comprehensive comparison with the well-characterized biological profile of beta-nicotyrine. Further research is required to elucidate the pharmacological properties of alpha-nicotyrine.

Comparative Summary

Based on the currently available literature, a stark contrast exists in the understanding of the biological activities of alpha- and beta-nicotyrine. Beta-nicotyrine is a well-documented inhibitor of major nicotine-metabolizing enzymes (CYP2A6 and CYP2A13) and a ligand for nAChRs. In contrast, the biological profile of alpha-nicotyrine is largely unknown, with only preliminary indications of a potential role in nicotine metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound isomers.

CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

This fluorescence-based assay measures the inhibition of CYP2A6-mediated conversion of the pro-fluorescent substrate coumarin to its fluorescent product, 7-hydroxycoumarin.

-

Materials:

-

Recombinant human CYP2A6 enzyme (e.g., in microsomes)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Coumarin (substrate)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Test inhibitor (alpha- or beta-nicotyrine)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in potassium phosphate buffer.

-

In the wells of the 96-well plate, add the recombinant CYP2A6 enzyme, the buffer, and the various concentrations of the inhibitor. Include a positive control (known inhibitor) and a no-inhibitor control.

-

Pre-incubate the plate at 37°C for 10 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding the coumarin substrate and the NADPH regenerating system to all wells.

-

Immediately begin monitoring the increase in fluorescence (excitation ~365 nm, emission ~450 nm) at 37°C over a set period (e.g., 60 minutes).

-

Calculate the rate of 7-hydroxycoumarin formation for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.

-

Radioligand Binding Assay for α4β2 nAChR

This assay determines the binding affinity of a test compound to the α4β2 nAChR by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells expressing the human α4β2 nAChR

-

Binding buffer (e.g., Tris-HCl buffer with physiological salts)

-

Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine)

-

Test compound (alpha- or beta-nicotyrine)

-

Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)

-

96-well filter plates with glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ), and the various concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log of the test compound concentration.

-

The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Experimental Workflow: Competitive Enzyme Inhibition Assay

Experimental Workflow: Radioligand Receptor Binding Assay

Conclusion

This technical guide highlights the current understanding of the biological activities of alpha- and beta-nicotyrine. Beta-nicotyrine is a well-characterized inhibitor of CYP2A6 and CYP2A13 and a ligand for α4β2 nAChRs. This knowledge is crucial for understanding its potential impact on nicotine pharmacology and its potential as a therapeutic agent. Conversely, the biological activity of alpha-nicotyrine remains a significant unknown in the field. The lack of quantitative data for alpha-nicotyrine underscores the need for further investigation to fully comprehend the pharmacological landscape of minor tobacco alkaloids and their potential effects on human health. Future research should prioritize the systematic evaluation of alpha-nicotyrine's interactions with key biological targets to enable a complete comparative analysis and inform future drug development and tobacco product regulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicotyrine: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of nicotyrine, a minor tobacco alkaloid of growing interest due to its unique biochemical properties and potential pharmacological implications.

This compound, with the IUPAC name 3-(1-methylpyrrol-2-yl)pyridine, is a pyridine alkaloid naturally occurring in tobacco and also formed through the dehydrogenation of nicotine.[1][2] While present in traditional tobacco products, its concentration can be significantly higher in the aerosol of electronic nicotine delivery systems (ENDS), where it can reach up to 25% of the nicotine concentration.[3] This increased prevalence, coupled with its distinct biological activities, warrants a closer examination of its role in tobacco dependence and its potential as a pharmacological agent.

Physicochemical Properties

This compound is a colorless oil at room temperature with the chemical formula C₁₀H₁₀N₂ and a molar mass of 158.204 g·mol⁻¹.[4] It is structurally related to nicotine, differing by the presence of a pyrrole ring instead of a pyrrolidine ring.

Quantitative Data

The following tables summarize key quantitative data related to this compound's presence and activity.

| Parameter | Value | Source |

| CYP2A6 Inhibition (Ki) | 7.5 ± 2.9 µM | [4] |

| CYP2A13 Inhibition (Ki) | 5.6 ± 0.86 µM | [4] |

| Concentration in ENDS Aerosol | Can reach up to 25% of nicotine levels | [3] |

| Concentration in Tobacco Smoke vs. ENDS Aerosol | ~50x more prevalent in ENDS aerosol | [3] |

Table 1: Inhibition Constants and Relative Concentrations of this compound.

| E-cigarette Power | Nicotine Concentration (µ g/puff ) | This compound Concentration (µ g/puff ) | This compound/Nicotine Ratio |

| 6.4 W | - | - | 0.129 |

| 14.7 W | - | - | 0.092 |

| 31.3 W | - | - | 0.049 |

Table 2: Influence of E-cigarette Device Power on Nicotine and this compound Concentrations in E-vapor.[5] (Note: Specific concentration values were not provided in the snippet, but the trend is clear).

Biological Activity and Signaling Pathways

The primary biological effect of this compound is the inhibition of cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, which are the main enzymes responsible for the metabolism of nicotine to cotinine.[4][6][7] By inhibiting these enzymes, this compound can slow down nicotine clearance, leading to prolonged and potentially elevated levels of nicotine in the body.[8] This has significant implications for nicotine dependence and the abuse liability of nicotine-containing products.[3]

The interaction of this compound with nicotinic acetylcholine receptors (nAChRs) is also a key area of investigation. While nicotine is a potent agonist of nAChRs, the precise nature of this compound's interaction is still under investigation.[3] It is hypothesized that by modulating nicotine metabolism, this compound indirectly affects nAChR signaling by altering the concentration and duration of the primary agonist, nicotine.

Below are diagrams illustrating the key pathways and experimental workflows related to this compound.

References

- 1. An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic cigarettes: The this compound hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Nicotyrine from Nicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of nicotyrine from nicotine. The document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways and experimental workflows. While the direct in vivo metabolic conversion of nicotine to this compound in humans is considered a minor pathway, this guide also addresses the significant impact of exogenously introduced this compound, primarily from electronic cigarette vapor, on nicotine metabolism.

Introduction

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in vivo, predominantly via the cytochrome P450 (CYP) enzyme system. The major metabolic pathway leads to the formation of cotinine, catalyzed primarily by CYP2A6.[1][2][3][4] this compound, a dehydrogenated derivative of nicotine, has been identified as a minor tobacco alkaloid. While early studies in animal models suggested a potential for in vivo formation, current evidence indicates that the primary route of human exposure to this compound is through the inhalation of aerosol from electronic cigarettes, where it is formed by the thermal degradation of nicotine.[5][6][7]

A crucial aspect of this compound's pharmacology is its role as a potent inhibitor of CYP2A6 and CYP2A13, the very enzymes responsible for nicotine metabolism.[6][8][9] This inhibition can lead to altered nicotine pharmacokinetics, potentially impacting smoking behavior, dependence, and the efficacy of nicotine replacement therapies. This guide will delve into both the limited evidence for endogenous this compound formation and the more significant implications of its exogenous administration and subsequent in vivo effects.

Biochemical Pathways

The metabolism of nicotine is a complex process involving multiple enzymatic steps. The primary pathway leads to cotinine, while the formation of this compound is considered a minor route.

Diagram: Major Metabolic Pathway of Nicotine

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Nicotine Dependence Pharmacogenetics: Role of Genetic Variation in Nicotine-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacological Properties of Nicotyrine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotyrine, a minor alkaloid found in tobacco and a product of nicotine oxidation, is gaining increasing interest within the scientific community for its unique pharmacological profile.[1] Unlike its well-studied precursor, nicotine, this compound exhibits a distinct set of interactions with key biological targets, suggesting its potential as a modulator of nicotine's effects and as a lead compound for novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological properties of this compound compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Inhibition of Cytochrome P450 Enzymes

A primary pharmacological characteristic of this compound is its potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13, which are crucial for the metabolism of nicotine.[1][2] This inhibition leads to a delayed clearance of nicotine, potentially attenuating withdrawal symptoms and influencing smoking behavior.[2]

Quantitative Data on CYP Inhibition

The inhibitory potency of this compound and its β-isomer against CYP2A6 and CYP2A13 has been quantified in several studies. The key inhibition constants (Ki) are summarized in the table below.

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

| This compound | CYP2A6 | Competitive | 7.5 ± 2.9 | [2] |

| β-Nicotyrine | CYP2A6 | Competitive | 1.07 | [3] |

| β-Nicotyrine | CYP2A6 | Mechanism-based | KI(inact): 106, kinact: 0.61 min-1 | [3] |

| This compound | CYP2A13 | Competitive | 5.6 ± 0.86 | [2] |

| β-Nicotyrine | CYP2A13 | Competitive | 0.17 | [3] |

Experimental Protocol: CYP Inhibition Assay

The inhibitory activity of this compound on CYP2A6 and CYP2A13 is typically assessed using an in vitro enzyme inhibition assay with a probe substrate, such as coumarin. The 7-hydroxylation of coumarin is a specific reaction catalyzed by these enzymes, and its inhibition can be monitored to determine the inhibitory potential of a test compound.[3][4]

Protocol: Determination of this compound's Inhibitory Effect on CYP2A6/CYP2A13-mediated Coumarin 7-Hydroxylation

-

Reagents and Materials:

-

Recombinant human CYP2A6 or CYP2A13 enzymes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Coumarin (substrate)

-

This compound (test inhibitor)

-

7-hydroxycoumarin (standard)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the CYP enzyme, the NADPH regenerating system, and varying concentrations of this compound in potassium phosphate buffer.

-

The mixture is pre-incubated at 37°C for a specified time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

The reaction is initiated by the addition of coumarin.

-

The incubation is carried out at 37°C for a predetermined period (e.g., 10-30 minutes) within the linear range of product formation.

-

The reaction is terminated by adding a quenching solution, such as acetonitrile.

-

The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

-

Quantification and Data Analysis:

-

The formation of 7-hydroxycoumarin is quantified by HPLC with fluorescence detection (excitation ~355 nm, emission ~460 nm).

-

The rate of product formation in the presence of different concentrations of this compound is compared to the rate in the absence of the inhibitor (control).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Emerging evidence suggests that this compound compounds also interact directly with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the central nervous system. These interactions may contribute to the modulation of nicotine's psychoactive effects.

While comprehensive data on the binding affinity of this compound across all nAChR subtypes is still being gathered, preliminary studies indicate that β-nicotyrine exhibits binding affinity for the α4β2 nAChR subtype. Further research is needed to fully characterize the binding profile and functional activity of this compound and its derivatives at various nAChR subtypes, including α7 and α3β4.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5][6][7] In the context of this compound, these assays can be used to quantify its binding to different nAChR subtypes.

Protocol: Competitive Radioligand Binding Assay for this compound at nAChRs

-

Reagents and Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

-

A radiolabeled ligand with high affinity and selectivity for the target nAChR subtype (e.g., [³H]epibatidine for α4β2, [³H]A-585539 for α7).[6]

-

Unlabeled this compound (competitor).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the assay buffer.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The inhibition constant (Ki) for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Downstream Signaling Pathways

The interaction of this compound with its molecular targets can trigger a cascade of intracellular signaling events. While research specifically investigating the signaling pathways modulated by this compound is in its early stages, we can infer potential pathways based on the known signaling of nAChRs, which this compound is suggested to modulate. Nicotine, acting on nAChRs, is known to influence several key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and plasticity.[1][8][9]

Potential Signaling Pathways Modulated by this compound

References

- 1. Nicotine-induced phosphorylation of extracellular signal-regulated protein kinase and CREB in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Nicotyrine in Electronic Cigarette Aerosols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical composition of electronic cigarette (e-cigarette) aerosol is a complex and dynamic landscape, with constituents that are both intentionally added and unintentionally formed. Among the latter, nicotyrine, a dehydrogenation product of nicotine, has garnered significant scientific attention. Its prevalence in e-cigarette aerosol, often at levels substantially higher than in traditional tobacco smoke, and its potential to modulate nicotine's metabolic fate, underscore the importance of its comprehensive characterization. This technical guide provides an in-depth analysis of this compound's role in e-cigarette aerosol, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its formation and potential biological implications. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the chemistry, toxicology, and pharmacology of electronic nicotine delivery systems (ENDS).

Introduction

Electronic cigarettes function by heating a liquid solution (e-liquid), which typically contains nicotine, propylene glycol (PG), vegetable glycerin (VG), and flavorings, to generate an inhalable aerosol. The thermal processes involved, with coil temperatures reaching 200–300 °C, create a reactive environment conducive to the formation of various chemical compounds not originally present in the e-liquid.[1][2] One such compound is this compound (β-nicotyrine), which is formed through the dehydrogenation of nicotine during aerosolization and the oxidation of nicotine in e-liquids upon exposure to air.[1][3]

The presence of this compound in e-cigarette aerosol is of particular interest due to its ability to inhibit key enzymes responsible for nicotine metabolism, namely cytochrome P450 isoforms CYP2A6 and CYP2A13.[1][3] This inhibition can slow the metabolic clearance of nicotine, potentially leading to higher and more sustained plasma nicotine levels in users.[1] Consequently, understanding the factors that influence this compound formation and its concentration in e-cigarette aerosol is crucial for evaluating the overall toxicological and pharmacological profile of these products.

This guide summarizes the current state of knowledge on this compound in e-cigarette aerosol, with a focus on quantitative data, analytical methodologies, and the visualization of key processes.

Quantitative Analysis of this compound in E-Cigarette Liquids and Aerosols

The concentration of this compound in e-liquids and, more significantly, in the generated aerosol is highly variable and dependent on several factors, including e-liquid composition, device power settings, and user vaping topography. The following tables consolidate quantitative data from published studies to provide a comparative overview.

Table 1: this compound Content in E-Liquids

| E-Liquid Nicotine Concentration (mg/mL) | This compound/Nicotine Ratio (mass/mass) | Reference |

| High-Purity Nicotine Solution | <0.01 | [1] |

| Freshly Made E-Liquids | 0.01 - 0.02 | [1] |

| 3.0 | - | [1] |

| 12 | 1.6-fold higher than 3.0 mg/mL | [1] |

| 24 | 1.9-fold higher than 3.0 mg/mL | [1] |

| 36 | 2.2-fold higher than 3.0 mg/mL | [1] |

| 18 (with tobacco flavor, exposed to air for 65 days) | Increased from 0.03-0.04 to 0.08-0.09 | [1] |

| Unflavored PG | NNR of 0.03 at 11 days after opening | [4] |

| Unflavored PG/VG | NNR of 0.03 at 11 days after opening | [4] |

| Flavored PG/VG | NNR of 0.03 at 11 days after opening | [4] |

| All tested e-liquids (average) | NNR increased to 0.08 after 60 days | [4] |

NNR: this compound to Nicotine Ratio

Table 2: this compound in E-Cigarette Aerosol under Various Conditions

| Experimental Condition | Nicotine Emission | This compound Emission | This compound/Nicotine Ratio | Reference |

| Device Power Output | ||||

| 6.4 W | - | - | 0.129 | [1] |

| 14.7 W | - | 6.0-fold higher than 6.4 W | 0.092 | [1] |

| 31.3 W | 15-fold higher than 6.4 W | 5.5-fold higher than 6.4 W | 0.049 | [1] |

| E-Liquid Base | ||||

| PG-based | - | - | - | [1] |

| VG-based | 8.0-fold higher than PG-based | 10-fold higher than PG-based | - | [1] |

| Puff Topography | ||||

| 2 s puff duration | - | - | - | [1] |

| 3.8 s puff duration | 3.3 to 6.9-fold higher than 2 s puff | 9.6 to 12-fold higher than 2 s puff | - | [1] |

| 35 mL puff volume (3.8 s) | - | - | - | [1] |

| 170 mL puff volume (3.8 s) | 126% increase over 35 mL puff | 21.0% increase over 35 mL puff | - | [1] |

| Atomizer Activation Duration | ||||

| 0.5 s | - | - | 0.26 | [4] |

| 3 s | - | - | 0.04 | [4] |

| E-Liquid Aging (Aerosol) | ||||

| 11 days after opening | - | - | 0.05 | [4] |

| 60 days after opening | - | - | 0.23 | [4] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in e-cigarette aerosols requires robust analytical methodologies. The following sections detail key experimental protocols derived from the scientific literature.

Aerosol Generation and Collection

A standardized approach to aerosol generation is critical for reproducible results.

-

Vaping Machine: An automated smoking or vaping machine (e.g., LX1 smoking machine) is used to generate aerosol under controlled conditions.[1]

-

Puffing Regimes: Puffing parameters should be systematically varied to reflect real-world usage patterns. This includes puff volume (e.g., 35, 90, 170 mL), puff duration (e.g., 2, 3.8 s), and puff interval (e.g., 24 s).[1]

-

Aerosol Collection: The generated aerosol is collected on a suitable filter medium.

-

Filter Type: 47 mm Teflon filters (2.0 µm pore size) are commonly used.[1]

-

Condensation Enhancement: To increase the collection efficiency of the particle phase, the filter holder can be submerged in an ice bucket during sampling.[1]

-

Number of Puffs: A defined number of puffs (e.g., 20) are collected for each sample.[1]

-

Sample Preparation and Extraction

Proper sample handling is essential to prevent artifactual formation of this compound.

-

Internal Standard: An internal standard, such as quinoline (2 µL), is spiked onto the filter immediately after aerosol collection to correct for variations in extraction efficiency and instrumental response.[1]

-

Extraction Solvent: The filter is extracted with a suitable solvent, such as methanol (4 mL).[1]

-

Sample Dilution: Samples may require dilution prior to analysis to fall within the linear range of the analytical method.

Analytical Methodologies

Both spectroscopic and chromatographic methods have been employed for the quantification of this compound.

-

UV Spectroscopy:

-

Principle: This method relies on the differential UV absorbance of nicotine and this compound.

-

Validation: The UV spectroscopy method should be validated against a more specific method, such as GC/MS/MS, to ensure accuracy.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC/MS/MS):

-

Principle: GC separates the components of the sample based on their volatility and interaction with a stationary phase, followed by detection and quantification using a mass spectrometer. GC/MS/MS provides higher selectivity and sensitivity.

-

Typical Instrumentation: An Agilent 7890B GC coupled with an Agilent 5977A MS detector.[5]

-

Column: An Rtx-VMS column is suitable for separating volatile compounds like nicotine and this compound.[5][6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase.

-

Detector: A UV detector is commonly used, with detection at a wavelength of around 260 nm for nicotine.[7] A photodiode array (PDA) detector can also be used to assess peak purity.[7][8]

-

Column: A C18 reversed-phase column is frequently used for the separation of nicotine and related compounds.[8]

-

Addressing Sampling Artifacts

It is crucial to account for the potential for this compound formation during sample collection and storage.

-

Oxidation during Sampling: Drawing clean air through a filter spiked with nicotine-containing e-liquid has been shown to result in this compound formation.[1][4] This artifact should be quantified and corrected for in the final results.[1]

-

E-liquid Aging: The this compound content of e-liquids can increase over time upon exposure to air.[1][4][9] Therefore, the age and storage conditions of the e-liquid should be documented.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the formation of this compound, a typical experimental workflow for its analysis, and its primary biological implication.

Caption: Formation pathways of this compound from nicotine.

Caption: Experimental workflow for this compound analysis in e-cigarette aerosol.

Caption: Inhibition of nicotine metabolism by this compound.

Signaling Pathways: An Area for Future Research

While the impact of nicotine on various signaling pathways, including the MAP kinase and JNK pathways, is well-documented, the direct effects of this compound on cellular signaling remain largely unexplored.[10][11] The primary established biological activity of this compound in the context of e-cigarette use is its inhibition of CYP2A6 and CYP2A13, which has direct implications for nicotine pharmacokinetics.[1][3]

The resulting elevated and prolonged systemic exposure to nicotine could, in turn, lead to downstream effects on the signaling pathways known to be modulated by nicotine. These include pathways involved in cell proliferation, apoptosis, and neurotransmitter release.[11][12] Further research is warranted to elucidate whether this compound possesses intrinsic signaling activities independent of its effects on nicotine metabolism.

Conclusion

This compound is a significant and variable component of electronic cigarette aerosol, formed through both thermal degradation and oxidative processes. Its concentration in the aerosol is influenced by a multitude of factors related to the e-liquid, device characteristics, and user behavior. The established role of this compound as an inhibitor of nicotine metabolism highlights its potential to alter the pharmacological effects and abuse liability of e-cigarettes.

The data and protocols presented in this technical guide provide a framework for the continued investigation of this compound in e-cigarette aerosols. A thorough understanding of its formation, quantification, and biological activity is essential for a comprehensive risk assessment of electronic nicotine delivery systems and for informing public health policy. Future research should focus on delineating any direct signaling effects of this compound and further exploring the toxicological implications of its presence in e-cigarette aerosol.

References

- 1. Evaluation of E-Vapor Nicotine and this compound Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor [restek.com]

- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 8. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotine affects the signaling of the death pathway, reducing the response of head and neck cancer cell lines to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pbkom.eu [pbkom.eu]

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Research History of Nicotyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotyrine, a minor alkaloid found in tobacco (Nicotiana tabacum) and a product of nicotine oxidation, has emerged from relative obscurity to become a compound of significant interest in pharmacology and toxicology.[1] Initially identified as a constituent of tobacco smoke, its role was considered minor compared to the well-studied effects of nicotine. However, recent research has illuminated its potent biological activities, particularly its influence on nicotine metabolism, sparking new avenues of investigation for drug development and tobacco harm reduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its known signaling pathways.

Discovery and Historical Context

The history of this compound is intrinsically linked to the scientific exploration of tobacco. While tobacco has been cultivated and used for millennia, the isolation of its primary active component, nicotine, in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann marked a turning point in alkaloid chemistry.[2] Subsequent research into the complex chemical makeup of tobacco leaves and smoke led to the identification of numerous other related alkaloids, including this compound.

Early research focused on the chemical characterization and synthesis of these minor alkaloids. This compound was identified as 3-(1-methylpyrrol-2-yl)pyridine and exists as positional isomers, alpha- and beta-nicotyrine.[3] Its formation from the gradual oxidation of nicotine was also established, a process now highly relevant in the context of aged e-liquids.[3] Initial studies also explored its potential insecticidal properties, aligning with the natural role of alkaloids in plants as defense mechanisms.[3]

A significant shift in this compound research occurred with the discovery of its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. This finding, which emerged from studies investigating the variability of nicotine metabolism among individuals, positioned this compound as a key modulator of nicotine's pharmacokinetic profile.[3][4] More recently, with the rise of electronic cigarettes, research has intensified on the formation of this compound in e-liquids and its potential contribution to the abuse liability and health effects of these products.[3]

Synthesis of this compound

The synthesis of this compound has been approached through various methods, primarily involving the dehydrogenation of nicotine.

Catalytic Dehydrogenation

Early methods for synthesizing this compound involved the catalytic dehydrogenation of nicotine. This process typically utilizes a catalyst to facilitate the removal of hydrogen atoms from the pyrrolidine ring of the nicotine molecule, resulting in the aromatic pyrrole ring of this compound.[3]

Microwave-Assisted Synthesis

A more recent and efficient method for this compound synthesis involves microwave-assisted dehydrogenation of S-(-)-nicotine over manganese dioxide (MnO2).[3][5] This method offers advantages in terms of reaction speed and yield compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of β-Nicotyrine [3][5]

-

Reactants: S-(-)-nicotine and activated manganese dioxide (MnO2).

-

Solvent: A suitable solvent such as acetonitrile.

-

Apparatus: A dedicated microwave reactor for organic synthesis.

-

Procedure: a. A solution of S-(-)-nicotine in the chosen solvent is prepared. b. Activated MnO2 is added to the solution. c. The reaction mixture is subjected to microwave irradiation at a specified temperature and time. These parameters need to be optimized depending on the scale and specific microwave reactor used. d. The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, the reaction mixture is filtered to remove the MnO2. f. The solvent is evaporated under reduced pressure. g. The crude product is then purified using a suitable technique, such as column chromatography, to yield pure β-nicotyrine.

Quantitative Data

A critical aspect of understanding this compound's biological activity lies in its quantitative parameters. The following tables summarize key data from various studies.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | This compound Isomer | Inhibition Constant (Ki) | Notes | Reference(s) |

| CYP2A6 | β-nicotyrine | 7.5 ± 2.9 µM | Competitive inhibition. | [3] |

| CYP2A13 | β-nicotyrine | 5.6 ± 0.86 µM | Potent inhibition. | [3] |

Table 2: Acute Toxicity of this compound

| Compound | Route of Administration | Species | LD50 | Notes | Reference(s) |

| This compound | Oral | Mouse | Data not consistently available; often grouped with other nicotine-related compounds. | Toxicological data for this compound alone is limited. It is generally considered to have a lower acute toxicity than nicotine. | [6][7] |

| Nicotine | Oral | Rat | 50-188 mg/kg | For comparison. | [8] |

| Nicotine | Oral | Mouse | 3.3 mg/kg | For comparison. | [8] |

Note: Specific LD50 values for this compound are not well-documented in publicly available literature. The provided GHS classification suggests it is harmful if swallowed.[9]

Table 3: Pharmacokinetic Parameters of Nicotine (for context)

| Parameter | Species | Value | Route of Administration | Reference(s) |

| Half-life (t½) | Rat | 0.9 - 1.1 hr | Intravenous | [10] |

| Half-life (t½) | Mouse | 5.9 - 6.9 min | Intraperitoneal | [11] |

| Bioavailability (Oral) | Rat | ~53% | Oral Gavage | [12] |

| Clearance | Rat | 2.9 - 3.9 L/hr/kg | Intravenous | [10] |

Note: Pharmacokinetic data for this compound is sparse. The provided data for nicotine is for comparative purposes, as this compound's inhibition of nicotine metabolism significantly alters these parameters for nicotine itself.

Key Experimental Methodologies

CYP2A6 Inhibition Assay

The inhibitory effect of this compound on CYP2A6 is a cornerstone of its biological activity. A common method to assess this is the coumarin 7-hydroxylation assay.

Experimental Protocol: CYP2A6 Inhibition Assay using Coumarin 7-Hydroxylation [13][14][15]

-

Principle: CYP2A6 metabolizes coumarin to the fluorescent product 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin is measured in the presence and absence of the inhibitor (this compound) to determine the extent of inhibition.

-

Materials:

-

Human liver microsomes or recombinant human CYP2A6 enzyme.

-

Coumarin (substrate).

-

This compound (inhibitor).

-

NADPH regenerating system (to provide the necessary cofactor for the enzyme).

-

Phosphate buffer.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare a reaction mixture containing the CYP2A6 enzyme source, buffer, and varying concentrations of this compound. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate (coumarin) and the NADPH regenerating system. d. Incubate the reaction at 37°C for a specific period. e. Stop the reaction by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid). f. Centrifuge the samples to pellet the protein. g. Transfer the supernatant to a microplate. h. Measure the fluorescence of 7-hydroxycoumarin using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). i. Calculate the rate of product formation and determine the IC50 and Ki values for this compound.

Analytical Detection and Quantification in E-liquids

The presence and concentration of this compound in e-liquids are of increasing interest. Gas chromatography-mass spectrometry (GC-MS) is a standard method for this analysis.

Experimental Protocol: GC-MS Analysis of this compound in E-liquids [16][17][18][19][20]

-

Sample Preparation: a. Dilute the e-liquid sample in a suitable solvent (e.g., methanol or dichloromethane). b. Add an internal standard for accurate quantification.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless, depending on the expected concentration.

-

Oven Temperature Program: A programmed temperature ramp to separate the components of the e-liquid.

-

Mass Spectrometer: Operated in full scan mode for qualitative identification and selected ion monitoring (SIM) mode for quantitative analysis.

-

-

Data Analysis: a. Identify this compound based on its retention time and mass spectrum. b. Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of this compound.

Signaling Pathways

The primary and most well-characterized signaling pathway influenced by this compound is the metabolic pathway of nicotine. However, given its structural similarity to nicotine, its potential interaction with nicotinic acetylcholine receptors (nAChRs) and downstream pathways is an area of active investigation.

Inhibition of Nicotine Metabolism

This compound's most significant biological effect is the inhibition of CYP2A6 and CYP2A13, the primary enzymes responsible for the metabolic clearance of nicotine. This inhibition leads to a slower breakdown of nicotine to its main metabolite, cotinine, thereby increasing the half-life and systemic exposure to nicotine.

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)